2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide, also known as DPIE, is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Radiosynthesis and Herbicides
Research has explored the synthesis and applications of related chloroacetanilide herbicides and safeners for herbicides. These compounds, such as acetochlor and R-29148, are used to control annual grasses and broad-leaved weeds in various crops. The study focused on developing high specific activity compounds for metabolism and mode of action studies, highlighting the chemical's relevance in agricultural chemistry and environmental science (Latli & Casida, 1995).
Antimicrobial Agents
Compounds with structures related to "2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide" have been investigated for their antimicrobial properties. For instance, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide showed promising fungicidal and antifungal activities against Candida and Aspergillus species. This suggests potential applications in developing new antimicrobial therapies (Bardiot et al., 2015).
Chemical Synthesis
The synthesis of complex organic molecules, including those with potential applications in medicinal chemistry, is a significant area of research. Studies on the chemical synthesis of analogues and derivatives bearing structural similarities or functionalities to "2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide" contribute to the development of new chemical entities with potential therapeutic uses. For example, the synthesis of 5-deazaaminopterin analogues explores the creation of compounds with altered biological activities, demonstrating the importance of chemical synthesis in drug discovery (Su et al., 1988).
Environmental Chemistry
The inhibition of fatty acid synthesis by chloroacetamide herbicides in green algae has been studied to understand the environmental impact of these chemicals. This research provides insights into the mode of action of herbicides at the biochemical level and their ecological consequences (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-7-10-18-17(21)16(20)15-12(2)19(3)14-9-6-5-8-13(14)15/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISVQTKKDUNASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-ethoxypropyl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.